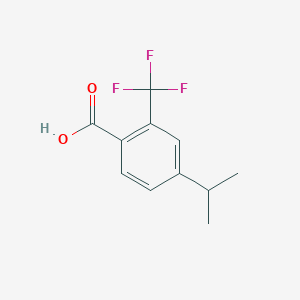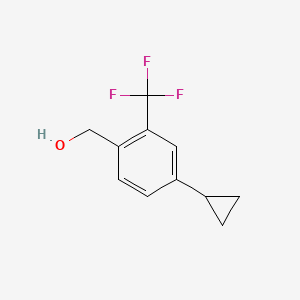![molecular formula C14H8F4O2 B8213524 2'-Fluoro-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213524.png)
2'-Fluoro-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Fluoro-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid is a fluorinated aromatic compound known for its unique chemical properties and potential applications in various fields. The presence of both fluoro and trifluoromethyl groups in its structure imparts significant stability and reactivity, making it a valuable compound in pharmaceutical, agrochemical, and material science research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, followed by electrophilic fluorination and trifluoromethylation reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, followed by selective fluorination and trifluoromethylation. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Fluoro-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various fluorinated biphenyl derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
2’-Fluoro-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2’-Fluoro-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity to target proteins, enzymes, or receptors, leading to modulation of their activity. The electron-withdrawing nature of these groups can also influence the compound’s reactivity and stability, contributing to its overall biological and chemical effects .
Comparaison Avec Des Composés Similaires
- 2’-Fluoro-4-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid
- 2’-Chloro-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid
- 2’-Bromo-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid
Comparison: Compared to similar compounds, 2’-Fluoro-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid exhibits unique properties due to the presence of both fluoro and trifluoromethyl groups. These groups enhance its chemical stability, reactivity, and binding affinity, making it a more versatile and valuable compound in various applications .
Propriétés
IUPAC Name |
4-(2-fluorophenyl)-2-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-12-4-2-1-3-9(12)8-5-6-10(13(19)20)11(7-8)14(16,17)18/h1-7H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLHWTQWHRTURF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Cyclohexylmethoxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213450.png)
![3-(Cyclopropylmethoxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213460.png)
![3-(2-Methoxyethoxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213474.png)
![3-Ethoxy-2'-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213480.png)
![2'-Fluoro-3-isopropoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213483.png)

![3'-Fluoro-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213498.png)
![3'-(Trifluoromethoxy)-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213499.png)
![3'-Chloro-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213505.png)
![3'-Hydroxy-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213514.png)

![4'-Fluoro-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213532.png)
![4'-Methoxy-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213535.png)
